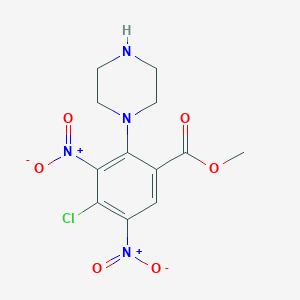![molecular formula C16H22O4S2 B14178527 2-[(1,4-Dioxa-7,10-dithiacyclododecan-8-yl)methoxy]benzaldehyde CAS No. 922149-27-7](/img/structure/B14178527.png)
2-[(1,4-Dioxa-7,10-dithiacyclododecan-8-yl)methoxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1,4-Dioxa-7,10-dithiacyclododecan-8-yl)methoxy]benzaldehyde is a chemical compound known for its unique structure and properties It contains a benzaldehyde group attached to a macrocyclic ether containing both oxygen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,4-Dioxa-7,10-dithiacyclododecan-8-yl)methoxy]benzaldehyde typically involves the reaction of benzaldehyde with 1,4-dioxa-7,10-dithiacyclododecane. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the formation of the ether linkage. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(1,4-Dioxa-7,10-dithiacyclododecan-8-yl)methoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzaldehyde moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃).
Major Products
Oxidation: 2-[(1,4-Dioxa-7,10-dithiacyclododecan-8-yl)methoxy]benzoic acid.
Reduction: 2-[(1,4-Dioxa-7,10-dithiacyclododecan-8-yl)methoxy]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
Scientific Research Applications
2-[(1,4-Dioxa-7,10-dithiacyclododecan-8-yl)methoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used in the synthesis of complex macrocyclic compounds and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 2-[(1,4-Dioxa-7,10-dithiacyclododecan-8-yl)methoxy]benzaldehyde involves its ability to form stable complexes with metal ions. The oxygen and sulfur atoms in the macrocyclic ring can coordinate with metal ions, facilitating various catalytic processes. The benzaldehyde group can also participate in reactions with biological molecules, potentially affecting enzyme activity and other biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dioxa-7,10-dithiacyclododecane-8-carbonitrile
- 1,4-Dioxa-7,11-dithiacyclotridecan-9-one
- 7,10-Dithia-12-crown-4
Uniqueness
2-[(1,4-Dioxa-7,10-dithiacyclododecan-8-yl)methoxy]benzaldehyde is unique due to the presence of both oxygen and sulfur atoms in its macrocyclic ring, which enhances its ability to form stable complexes with a variety of metal ions. This property makes it particularly useful in catalysis and coordination chemistry, distinguishing it from other similar compounds.
Properties
CAS No. |
922149-27-7 |
|---|---|
Molecular Formula |
C16H22O4S2 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
2-(1,4-dioxa-7,10-dithiacyclododec-8-ylmethoxy)benzaldehyde |
InChI |
InChI=1S/C16H22O4S2/c17-11-14-3-1-2-4-16(14)20-12-15-13-21-9-7-18-5-6-19-8-10-22-15/h1-4,11,15H,5-10,12-13H2 |
InChI Key |
DUBCTEKYEYKRPP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCSC(CSCCO1)COC2=CC=CC=C2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


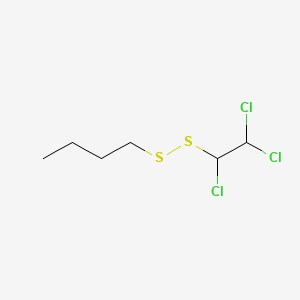
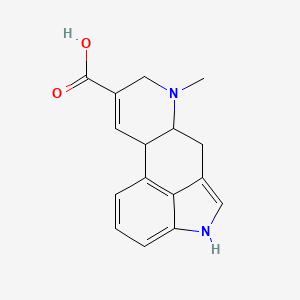
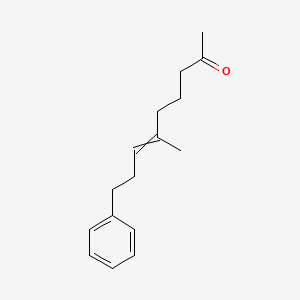
![Cyclohexanone, 2-[(R)-(2-chlorophenyl)hydroxymethyl]-, (2S)-](/img/structure/B14178479.png)
![2-[2-(2-Iodophenoxy)ethyl]-2-phenyl-1,3-dioxolane](/img/structure/B14178483.png)
![9-Azabicyclo[4.2.1]non-2-ene, 2-(5-pyrimidinyl)-, (1S,6S)-](/img/structure/B14178485.png)
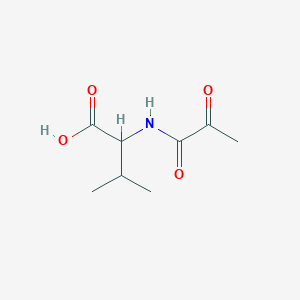
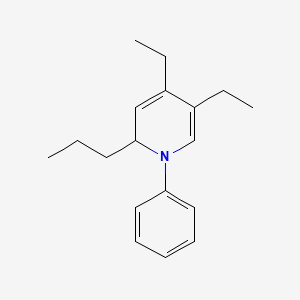

![6-(3-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14178501.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(thiophen-2-yl)methanone](/img/structure/B14178507.png)
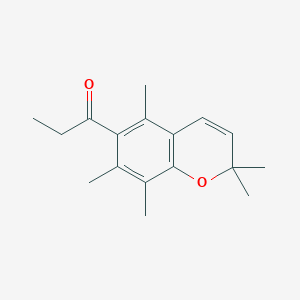
![(10R)-2-{[(4-Fluorophenyl)methyl]carbamoyl}-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-3-yl methanesulfonate](/img/structure/B14178523.png)
